2-Bromo-4'-chlorobenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-bromobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-4’-chlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-chlorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzophenones.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of 2-bromo-4’-chlorobenzhydrol
Scientific Research Applications
2-Bromo-4’-chlorobenzophenone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In electrophilic aromatic substitution, the aromatic ring undergoes substitution by an electrophile, facilitated by the electron-withdrawing effects of the bromine and chlorine atoms .
Comparison with Similar Compounds
2-Bromo-4’-chloroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms instead of one bromine and one chlorine.
Bromochlorobenzene: Lacks the carbonyl group present in 2-Bromo-4’-chlorobenzophenone .
Uniqueness: 2-Bromo-4’-chlorobenzophenone is unique due to its combination of bromine and chlorine substituents on the benzophenone core, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHDXSJCFWPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573373 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-64-5 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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